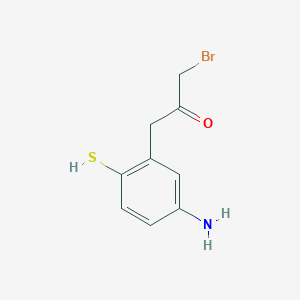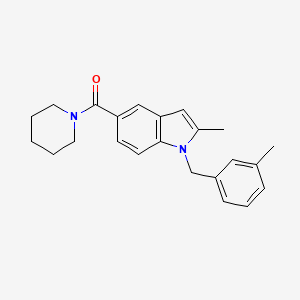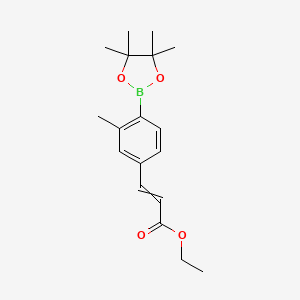
1-Chloro-1-(3,5-difluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3,5-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(3,5-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3,5-difluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3,5-difluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,3-difluorophenyl)propan-2-one: Similar structure but different fluorine atom positions, leading to different reactivity and applications.
1-Chloro-1-(3,4-difluorophenyl)propan-2-one: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.
Eigenschaften
Molekularformel |
C9H7ClF2O |
|---|---|
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
1-chloro-1-(3,5-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3 |
InChI-Schlüssel |
VDRNNHFTHLMBMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)

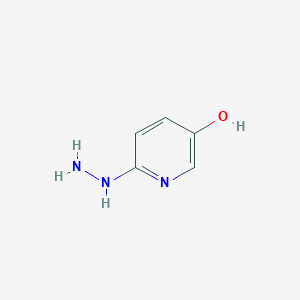
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
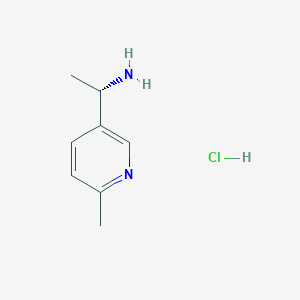
![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
